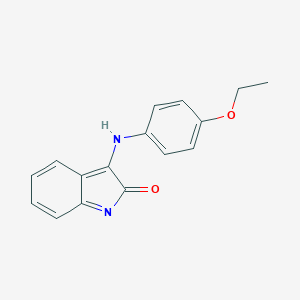
(E)-3-((4-乙氧基苯基)亚氨基)吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is an organic compound belonging to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one features an indolin-2-one core with an ethoxyphenyl group attached via an imino linkage, which contributes to its unique chemical properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one typically involves the condensation of 4-ethoxyaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts.
Industrial Production Methods: While specific industrial production methods for (E)-3-((4-ethoxyphenyl)imino)indolin-2-one are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
化学反应分析
Types of Reactions: (E)-3-((4-ethoxyphenyl)imino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-indolin-2-one derivatives.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites, while the indolin-2-one core provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
(E)-3-((4-methoxyphenyl)imino)indolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-((4-chlorophenyl)imino)indolin-2-one: Contains a chlorine atom, which can influence its reactivity and biological activity.
(E)-3-((4-nitrophenyl)imino)indolin-2-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)
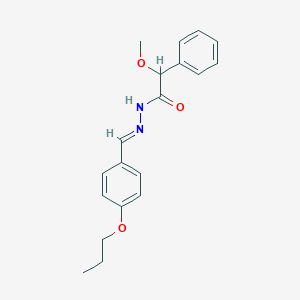
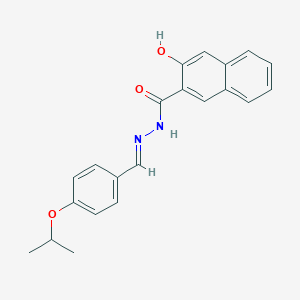
![2-(4-butoxyphenyl)-6,7-dichloro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389806.png)
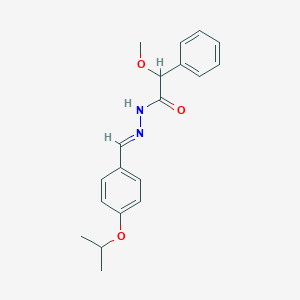
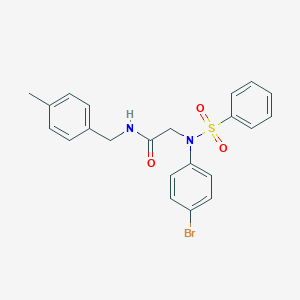
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-bromophenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389812.png)
![3-[2-(3,4-dimethoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389814.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B389816.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B389817.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-isopropoxybenzylidene)acetohydrazide](/img/structure/B389820.png)
![N-(4-bromophenyl)-N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389821.png)
![N-[2-(acetylamino)phenyl]-3-(propionylhydrazono)butanamide](/img/structure/B389824.png)
